Didesethyl Chloroquine Hydroxyacetamide-d4 is a stable isotope-labeled derivative of chloroquine, primarily utilized in proteomics research. Its molecular formula is CHDClNO, with a molecular weight of 325.83 g/mol. The compound is characterized by the incorporation of deuterium atoms, which enhances its utility in mass spectrometry and metabolic studies. Didesethyl Chloroquine Hydroxyacetamide-d4 serves as a reference standard for analytical chemistry and is involved in research related to the metabolism and pharmacokinetics of chloroquine derivatives .
This compound falls under the category of pharmaceutical intermediates and is classified as a stable isotope-labeled compound. It is derived from chloroquine, an established antimalarial medication, and its structural modifications allow for specific applications in scientific research, particularly in the fields of chemistry and biology .
The synthesis of Didesethyl Chloroquine Hydroxyacetamide-d4 involves several steps, beginning with chloroquine. The process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The key steps include:
Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification, optimizing yield and purity on a larger scale .
The molecular structure of Didesethyl Chloroquine Hydroxyacetamide-d4 can be represented as follows:
The structure features a chloroquine backbone with modifications that include deuterium substitutions, which provide unique mass characteristics essential for analytical applications .
Didesethyl Chloroquine Hydroxyacetamide-d4 can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used; for instance, oxidation may yield quinoline derivatives while reduction may produce amine derivatives .
The mechanism of action for Didesethyl Chloroquine Hydroxyacetamide-d4 mirrors that of chloroquine. It primarily functions by inhibiting heme polymerase, an enzyme critical for the malaria parasite's survival. By binding to heme, it prevents detoxification processes, leading to an accumulation of toxic heme derivatives that ultimately kill the parasite .
These properties are crucial for determining the compound's behavior in various experimental setups .
Didesethyl Chloroquine Hydroxyacetamide-d4 has several scientific applications:
This compound's unique properties make it a valuable tool in advancing scientific knowledge across multiple disciplines.
Didesethyl Chloroquine Hydroxyacetamide-d4 represents a specialized deuterated metabolite within the chloroquine derivative family, specifically engineered for advanced pharmaceutical research applications. Its core structure maintains the essential quinoline scaffold characteristic of antimalarial compounds like chloroquine and hydroxychloroquine, but features strategic molecular modifications including a hydroxyacetamide moiety and deuterium substitutions. The compound's molecular formula is C₁₆D₄H₁₆ClN₃O₂ with a precise molecular weight of 325.83 g/mol, distinguishing it from its non-deuterated analog (CAS 1159977-30-6) through a controlled +4 mass unit increase due to four deuterium atoms at the pentyl side chain positions. This structural configuration preserves the parent compound's bioactive properties while introducing isotopic labeling capabilities crucial for modern analytical methodologies [3].
Chloroquine derivatives undergo complex metabolic transformations in vivo, with Didesethyl Chloroquine Hydroxyacetamide representing an advanced metabolic product in the degradation pathway. The deuterated version maintains identical chemical reactivity and biological interactions as its non-labeled counterpart due to the isosteric nature of deuterium-hydrogen substitution, ensuring metabolic relevance while providing distinct analytical advantages. The hydroxyacetamide functional group enhances the molecule's hydrogen-bonding capacity, potentially influencing its solubility profile and protein-binding characteristics compared to earlier metabolites like Didesethyl Chloroquine-d4 (C₁₄H₁₄D₄ClN₃, MW 267.79) [1] [4]. This structural complexity makes it particularly valuable for investigating the terminal metabolic fate of chloroquine-based therapeutics in biological systems.
Table 1: Structural Comparison of Key Deuterated Chloroquine Metabolites
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Deuteration Sites |
---|---|---|---|---|
Didesethyl Chloroquine Hydroxyacetamide-d4 | C₁₆D₄H₁₆ClN₃O₂ | 325.83 | 1216956-86-3 | Pentyl side chain |
Didesethyl Chloroquine-d4 | C₁₄H₁₄D₄ClN₃ | 267.79 | 1215797-41-3 | Ethylamino side chain |
Desethyl Hydroxychloroquine-d4 | C₁₆H₁₈D₄ClN₃O | 311.84 | 1854126-47-8 | Ethanol moiety |
Deuterated pharmaceutical compounds like Didesethyl Chloroquine Hydroxyacetamide-d4 serve as indispensable internal standards in quantitative mass spectrometry, addressing critical analytical challenges in drug metabolism research. The incorporation of stable deuterium isotopes creates a consistent mass shift that enables unambiguous differentiation between endogenous metabolites and reference standards within complex biological matrices. This application is particularly crucial for chloroquine derivatives, which demonstrate intricate metabolic pathways yielding multiple structurally similar compounds that conventional detection methods struggle to resolve. By utilizing deuterated analogs as reference markers, researchers achieve unprecedented precision in metabolite quantification, often reaching detection sensitivities in the picomolar range—a necessity for accurate pharmacokinetic profiling [1] [4].
The application of deuterated standards extends beyond quantification into sophisticated reaction tracking and pathway elucidation studies. For example, in the investigation of chloroquine metabolism, Didesethyl Chloroquine Hydroxyacetamide-d4 enables researchers to trace the sequential N-deethylation processes and oxidative transformations through isotope patterns detectable in mass spectrometry. This capability proved especially valuable during COVID-19 research, where deuterated chloroquine metabolites facilitated rapid characterization of the drug's metabolic behavior in critically ill patients. Furthermore, isotopic labeling techniques employing deuterated compounds have recently enabled breakthroughs in MALDI-MS quantitative glycomics, as demonstrated by the development of isotope-coded hydrazide tags (DMQCH/DMQCH-d4) that dramatically enhance glycan detection sensitivity without requiring extensive sample purification steps [6]. These methodological advances underscore the indispensable role of deuterated standards in modern pharmaceutical analysis.
The strategic incorporation of deuterium at specific molecular positions creates a distinctive isotopic signature that allows researchers to monitor metabolic transformations without altering the compound's biochemical behavior. Didesethyl Chloroquine Hydroxyacetamide-d4 exemplifies this approach, with deuterium atoms positioned at metabolically stable sites to ensure isotopic integrity throughout biological processing. This design enables reliable tracing of metabolic pathways and clearance mechanisms, providing crucial insights into the terminal elimination phase of chloroquine-derived compounds. Research demonstrates that deuteration can significantly influence the pharmacokinetic and metabolic profiles of pharmaceutical compounds through the isotope effect, particularly when deuterium replaces hydrogen at sites involved in rate-limiting metabolic steps [1] [2].
In hepatic metabolism studies, deuterated analogs have revealed unexpected insights into the enzyme-specific processing of chloroquine derivatives. For instance, Desethyl Hydroxychloroquine-d4 (a structurally similar deuterated metabolite) has been instrumental in identifying the specific cytochrome P450 isoforms responsible for its formation, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8. This enzyme mapping provides mechanistic explanations for the variable metabolic rates observed across patient populations with different genetic polymorphisms. The application of Didesethyl Chloroquine Hydroxyacetamide-d4 extends beyond antimalarial research into investigations of autoimmune disease treatments and antiviral applications, where its deuterium labeling enables precise measurement of tissue distribution patterns and accumulation kinetics in target organs such as the retina and liver [2] [4]. The compound's status as a terminal metabolite makes it particularly valuable for renal excretion studies, where its detection provides a definitive measure of total drug elimination.
Table 2: Metabolic Insights Enabled by Deuterated Chloroquine Derivatives
Metabolic Process | Deuterated Compound Used | Key Research Findings | Analytical Method |
---|---|---|---|
Hepatic Metabolism | Desethyl Hydroxychloroquine-d4 | Identified CYP2D6, CYP3A4/5, CYP2C8 as primary metabolic enzymes | LC-MS/MS with enzyme inhibition |
Tissue Distribution | Didesethyl Chloroquine-d4 | Demonstrated retinal accumulation relevant to retinopathy risk | Radioisotope tracing with MS validation |
Renal Elimination | Didesethyl Chloroquine Hydroxyacetamide-d4 | Quantified terminal elimination half-life extension in renal impairment | High-resolution MS with isotopic detection |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0